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Compound of Interest

Compound Name: Hepta-4,6-dienal

Cat. No.: B15436552 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for the polyunsaturated

aldehyde, hepta-4,6-dienal. This document details the expected Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside comprehensive

experimental protocols for acquiring such spectra. The information presented herein is intended

to serve as a valuable resource for researchers and professionals engaged in the synthesis,

characterization, and application of unsaturated aldehydes in various fields, including drug

development.

Introduction to Hepta-4,6-dienal
Hepta-4,6-dienal is a seven-carbon aldehyde containing two conjugated carbon-carbon double

bonds, making it a subject of interest for studies involving Michael additions and other reactions

relevant to organic synthesis and medicinal chemistry. Its structure, featuring a reactive

aldehyde functional group and a conjugated diene system, gives rise to a unique spectral

fingerprint that is crucial for its identification and characterization.

Predicted Spectral Data
While a comprehensive, publicly available dataset of experimentally-derived spectral data for

hepta-4,6-dienal is not readily available, the following tables present predicted data based on

established principles of spectroscopy and analysis of structurally similar compounds. These
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tables provide a reliable reference for the identification and verification of hepta-4,6-dienal in a

laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR data for hepta-4,6-dienal are presented below.

Table 1: Predicted ¹H NMR Spectral Data for Hepta-4,6-dienal (in CDCl₃)

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Number of
Protons

Assignment

~9.75 t ~1.5 1H H-1 (Aldehyde)

~2.55 dt ~7.5, 1.5 2H H-2

~2.40 q ~7.5, 7.0 2H H-3

~5.70 - 5.85 m - 1H H-4 or H-5

~6.00 - 6.15 m - 1H H-5 or H-4

~6.25 - 6.40 m - 1H H-6

~5.10 - 5.25 m - 2H H-7

Table 2: Predicted ¹³C NMR Spectral Data for Hepta-4,6-dienal (in CDCl₃)
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Chemical Shift (δ, ppm) Carbon Assignment

~202.0 C-1 (Carbonyl)

~43.0 C-2

~22.0 C-3

~128.0 C-4 or C-5

~132.0 C-5 or C-4

~137.0 C-6

~117.0 C-7

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

predicted IR absorption bands for hepta-4,6-dienal are listed below.

Table 3: Predicted IR Spectral Data for Hepta-4,6-dienal

Wavenumber (cm⁻¹) Intensity Assignment

~3085 Medium =C-H Stretch (sp²)

~2930, 2850 Medium C-H Stretch (sp³)

~2720, 2820 Medium, weak
Aldehyde C-H Stretch (Fermi

resonance)

~1685 Strong
C=O Stretch (conjugated

aldehyde)[1]

~1640 Medium
C=C Stretch (conjugated

diene)

~990, 910 Strong =C-H Bend (out-of-plane)

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The predicted major fragments for hepta-4,6-dienal under electron ionization

(EI) are outlined below.

Table 4: Predicted Mass Spectrometry Data for Hepta-4,6-dienal

m/z Relative Abundance Possible Fragment

110 Moderate [M]⁺ (Molecular Ion)

81 High [M - CHO]⁺

67 High [C₅H₇]⁺

53 Moderate [C₄H₅]⁺

41 High [C₃H₅]⁺ (Allyl cation)

39 Moderate [C₃H₃]⁺

29 Moderate [CHO]⁺

Experimental Protocols
The following sections detail the methodologies for acquiring the spectral data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of purified hepta-4,6-dienal in 0.5-0.7 mL of deuterated

chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

Spectrometer: A 400 MHz or higher field NMR spectrometer.
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¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-32.

Relaxation delay: 1-2 seconds.

Spectral width: 0-12 ppm.

¹³C NMR:

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of scans: 1024 or more, depending on sample concentration.

Relaxation delay: 2 seconds.

Spectral width: 0-220 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:

Neat Liquid: Place a single drop of pure hepta-4,6-dienal between two potassium bromide

(KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Solution: Alternatively, dissolve a small amount of the sample in a suitable solvent that has

minimal IR absorbance in the regions of interest (e.g., carbon tetrachloride, CCl₄). Use a

liquid transmission cell with an appropriate path length.

Instrumentation and Parameters:

Spectrometer: A standard FTIR spectrometer.

Mode: Transmission.

Scan Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the salt plates or the solvent-filled cell should be

recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of hepta-4,6-dienal in a volatile organic solvent (e.g.,

dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

Instrumentation and Parameters:

Gas Chromatograph:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

Injector Temperature: 250 °C.

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10

°C/min.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 25 to 200.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Workflow for Spectral Analysis
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The logical flow for the complete spectral characterization of hepta-4,6-dienal is depicted in

the following diagram.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Synthesis & Purification of Hepta-4,6-dienal

Purity Assessment (e.g., GC, TLC)

NMR Spectroscopy
(1H, 13C) FTIR Spectroscopy GC-MS Analysis

Structure Elucidation

Comparison with Predicted Data

Final Structural Confirmation

Click to download full resolution via product page

Caption: Workflow for the spectral characterization of hepta-4,6-dienal.

This comprehensive guide provides the necessary spectral data and experimental protocols to

aid in the identification and characterization of hepta-4,6-dienal. The presented information is
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crucial for ensuring the purity and structural integrity of this compound in research and

development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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